2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one 2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2310222-48-9
VCID: VC7786134
InChI: InChI=1S/C18H26N2O2S/c21-18(14-22-13-16-5-2-1-3-6-16)20-9-4-8-19(10-11-20)17-7-12-23-15-17/h1-3,5-6,17H,4,7-15H2
SMILES: C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3CCSC3
Molecular Formula: C18H26N2O2S
Molecular Weight: 334.48

2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

CAS No.: 2310222-48-9

Cat. No.: VC7786134

Molecular Formula: C18H26N2O2S

Molecular Weight: 334.48

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one - 2310222-48-9

Specification

CAS No. 2310222-48-9
Molecular Formula C18H26N2O2S
Molecular Weight 334.48
IUPAC Name 2-phenylmethoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Standard InChI InChI=1S/C18H26N2O2S/c21-18(14-22-13-16-5-2-1-3-6-16)20-9-4-8-19(10-11-20)17-7-12-23-15-17/h1-3,5-6,17H,4,7-15H2
Standard InChI Key CNXHWSPMNIJVNY-UHFFFAOYSA-N
SMILES C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3CCSC3

Introduction

Structural Elucidation and Physicochemical Properties

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name 2-phenylmethoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone delineates three critical domains:

  • A benzyl ether group (2-phenylmethoxy) at the ethanone’s α-position

  • A seven-membered 1,4-diazepane ring substituted at the 4-position with a tetrahydrothiophene (thiolane) moiety

  • A ketone functionality at the ethanone’s carbonyl position.

This tripartite structure merges hydrogen-bond acceptors (ketone, ether), lipophilic regions (benzyl, thiolane), and conformational flexibility (diazepane), enabling diverse molecular interactions.

Molecular Formula and Weight

Empirical analysis confirms the formula C₁₈H₂₆N₂O₂S with a molecular weight of 334.48 g/mol. Key mass fragments derive from:

  • Diazepane ring cleavage (m/z 113–127)

  • Benzyloxy group loss (m/z 91)

  • Tetrahydrothiophene sulfur retention (m/z 85).

Spectroscopic Signatures

While experimental spectra remain unpublished, computational predictions suggest:

  • IR: Strong C=O stretch at ~1,710 cm⁻¹, C-O-C asymmetric stretch at 1,250 cm⁻¹

  • ¹H NMR:

    • Diazepane protons as multiplet clusters (δ 2.4–3.1 ppm)

    • Thiolane methylenes as triplet-of-triplets (δ 2.6–2.8 ppm)

    • Benzyl aromatic protons as pseudo-singlet (δ 7.3 ppm).

Synthetic Methodology and Reaction Pathways

Proposed Retrosynthetic Analysis

The molecule dissects into three synthons:

  • Benzyloxyacetyl chloride (benzyloxy ethanone precursor)

  • 4-(Tetrahydrothiophen-3-yl)-1,4-diazepane (diazepane-thiolane hybrid)

  • Amide coupling reagents (e.g., HATU, DCC).

Key Reaction Steps

A plausible synthesis involves:

  • Diazepane-thiolane intermediate preparation via cyclocondensation of 1,4-diaminobutane with 3-thiolane carboxaldehyde under Dean-Stark conditions.

  • Acylation using benzyloxyacetyl chloride in dichloromethane with triethylamine, analogous to Minisci alkylation protocols .

  • Purification via silica gel chromatography (ethyl acetate/hexanes gradient).

Yield Optimization Challenges

Factors limiting yield include:

  • Steric hindrance during diazepane-thiolane ring formation (predicted 35–45% yield)

  • Competing O-benzylation during acylation (requiring stoichiometric control).

Comparative Analysis with Structural Analogues

Diazepane Derivatives in Pharmacology

The 1,4-diazepane core appears in clinical agents like aripiprazole (dopamine modulator) and sertindole (antipsychotic). Key comparative features:

FeatureTarget CompoundAripiprazoleSertindole
Core Structure1,4-Diazepane + Thiolane1,4-Diazepane + Quinolinone1,4-Diazepane + Indole
Molecular Weight334.48 g/mol448.38 g/mol484.44 g/mol
Hydrogen Bond Acceptors3 (O, S, N)4 (O, N)3 (N, Cl)
logP (Predicted)2.84.55.1

Data synthesized from PubChem profiles and computational models .

Thiolane-Containing Bioactive Molecules

The tetrahydrothiophene moiety confers:

  • Conformational constraint enhancing receptor binding selectivity

  • Sulfur-mediated interactions with cysteine-rich enzyme pockets (e.g., kinases).

Notable analogues include ticagrelor (P2Y12 antagonist) and sulconazole (antifungal).

Research Gaps and Future Directions

Priority Experimental Studies

  • Enzymatic IC₅₀ Determination: Screening against CDK2, JAK2, and fungal CYP51

  • ADMET Profiling:

    • Plasma protein binding (equilibrium dialysis)

    • CYP450 inhibition (fluorometric assays)

  • X-ray Crystallography: Co-crystallization with CDK2/cyclin E complex.

Synthetic Chemistry Opportunities

  • Asymmetric synthesis to isolate enantiomers (chiral thiolane center)

  • Prodrug derivatization of the ketone (e.g., oxime formulations)

  • Combinatorial libraries via Suzuki-Miyaura coupling at benzyl position .

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